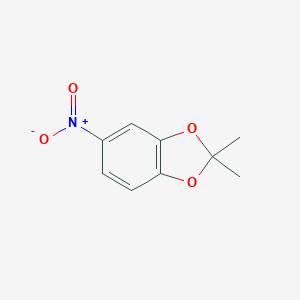

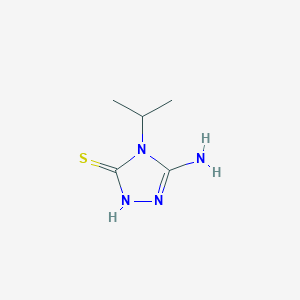

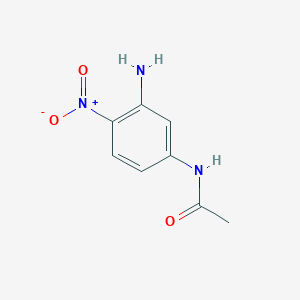

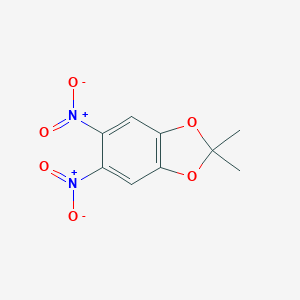

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole compounds are a class of heterocyclic organic compounds that consist of a 1,2,4-triazole substituted with various functional groups . They have been found to be effective against weeds especially bermuda and quack grass .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves the use of various reagents and conditions . For example, one study used 2- ( ( (3-mercapto-5- (pyridin-3-yl)-4 H -1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol (H 2 L 1) ligand and the corresponding metal acetates in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be determined using various techniques such as X-ray crystallography .Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions. For example, they can form novel luminescent polymers with cadmium (II) salts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .科学的研究の応用

Synthesis and Chemical Transformations Compounds containing the 1,2,4-triazole moiety, including variants like 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol, exhibit significant chemical reactivity and versatility in synthetic chemistry. Their ability to undergo various chemical transformations makes them valuable in creating diverse pharmacologically active molecules. The reactivity of 1,2,4-triazole derivatives has been extensively studied, highlighting their potential in synthesizing antioxidants, antiradicals, and other compounds with beneficial biochemical properties. These compounds have been compared to biogenic amino acids such as cysteine, indicating their relevance in medicinal chemistry due to the presence of a free SH-group, which is pivotal for their biological activities (Kaplaushenko, 2019).

Applications in Fine Organic Synthesis The versatility of amino-1,2,4-triazoles extends to the fine organic synthesis industry, where they serve as raw materials for producing a range of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application in creating anti-corrosion additives and other specialized chemicals further demonstrates the breadth of their utility in various industrial processes. This highlights the importance of 1,2,4-triazoles and their derivatives in contributing to the development of new materials and drugs, showcasing their integral role in both applied sciences and biotechnology (Nazarov et al., 2021).

Pharmacological Significance The pharmacological significance of 1,2,4-triazole-containing scaffolds cannot be overstated. These compounds are found in a wide array of pharmaceuticals targeting cancer, microbial infections, and other diseases. Research emphasizes the need for novel triazoles that are environmentally friendly and sustainable, underscoring the ongoing efforts to discover new therapeutic agents within this class. The broad range of biological activities associated with triazole derivatives makes them a focal point for drug discovery, highlighting their potential in addressing emerging health challenges (Ferreira et al., 2013).

Biological Activities and Applications The diverse biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, underscore their potential in medicinal chemistry. The exploration of new synthetic methods and biological evaluations of these compounds is crucial for the advancement of novel pharmaceuticals. This research direction is particularly relevant for developing new drug candidates with specific therapeutic targets, further highlighting the importance of 1,2,4-triazoles in modern medicine (Ohloblina, 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIMBZYHSJUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355879 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

88312-58-7 |

Source

|

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)